molecular formula C12H13NO2 B1353498 methyl 3,7-dimethyl-1H-indole-2-carboxylate CAS No. 480996-92-7

methyl 3,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1353498
CAS No.: 480996-92-7
M. Wt: 203.24 g/mol
InChI Key: RAGWOSNMOATCDR-UHFFFAOYSA-N
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Description

Methyl 3,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 3,7-dimethyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For this compound, specific starting materials and conditions would be required to introduce the methyl groups at the 3 and 7 positions.

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Methyl 3,7-dimethyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-1H-indole-2-carboxylate
  • Ethyl 2-methylindole-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3,7-dimethyl-1H-indole-2-carboxylate is unique due to the presence of two methyl groups at the 3 and 7 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications and effects .

Properties

IUPAC Name

methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWOSNMOATCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261008
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480996-92-7
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480996-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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